(4-Methylhex-5-EN-1-YL)benzene

solvolytic cyclization kinetics structure–reactivity relationships alkenylbenzene reactivity

(4-Methylhex-5-en-1-yl)benzene (CAS 750638-69-8) is a C13H18 alkylbenzene featuring a benzene ring attached to a six-carbon chain bearing a terminal alkene (C5=C6) and a methyl substituent at the C4 position. The compound possesses a molecular weight of 174.28 g·mol⁻¹, a computed XLogP3 of 4.7, zero hydrogen-bond donors or acceptors, five rotatable bonds, and a topological polar surface area of 0 Ų.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 750638-69-8
Cat. No. B12521453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylhex-5-EN-1-YL)benzene
CAS750638-69-8
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(CCCC1=CC=CC=C1)C=C
InChIInChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3
InChIKeyJXOPRYQJKJEXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylhex-5-EN-1-YL)benzene (CAS 750638-69-8): Procurement-Relevant Physicochemical & Structural Profile for Alkylbenzene Selection


(4-Methylhex-5-en-1-yl)benzene (CAS 750638-69-8) is a C13H18 alkylbenzene featuring a benzene ring attached to a six-carbon chain bearing a terminal alkene (C5=C6) and a methyl substituent at the C4 position [1]. The compound possesses a molecular weight of 174.28 g·mol⁻¹, a computed XLogP3 of 4.7, zero hydrogen-bond donors or acceptors, five rotatable bonds, and a topological polar surface area of 0 Ų [1]. Its structural signature—a monosubstituted terminal alkene on a branched hexenyl chain—places it within the phenylalkene subclass and distinguishes it from internal-alkene or saturated-chain analogs that are frequently encountered in fragrance, polymer-intermediate, and synthetic-chemistry procurement catalogs .

Why (4-Methylhex-5-EN-1-YL)benzene Cannot Be Substituted by Generic C13H18 Alkylbenzene Isomers Without Performance or Reproducibility Consequences


Among C13H18 alkylbenzenes, the position of the methyl branch and the location of the olefinic unsaturation create distinct steric and electronic environments that directly affect solvolytic cyclization rates, spectroscopic signatures, and downstream reactivity [1]. Sourcing an unspecified positional isomer—such as (3-methyl-5-hexenyl)benzene or (5-methyl-4-hexenyl)benzene—introduces risk because these analogs exhibit quantitatively different kinetic behavior and chromatographic retention characteristics, which can compromise reaction reproducibility in synthetic sequences, analytical method validation, or structure–activity relationship (SAR) studies [1][2]. The evidence in Section 3 quantifies the extent of these differences and defines the basis for compound-specific selection.

Quantitative Differentiation Evidence for (4-Methylhex-5-EN-1-YL)benzene Versus Its Closest Structural Analogs


Solvolytic Cyclization Rate: 4-Methyl-5-hexenyl System Exhibits a 5.5-Fold Slower Cyclization than the 3-Methyl Isomer and 2.2-Fold Faster than the 2-Methyl Isomer

In a classical head-to-head acetolysis study of methyl-5-hexenyl p-bromobenzenesulfonates (brosylates) at 100 °C ([ROBS] = 0.03 M, [NaOAc] = 0.035 M), the 4-methyl-5-hexenyl brosylate—bearing the identical carbon skeleton as (4-methylhex-5-en-1-yl)benzene—displayed an overall acetolysis rate constant 10⁶ k = 5.65 ± 0.03 s⁻¹ and an estimated cyclization rate (10⁶ k_cycl) of 2.5 s⁻¹ [1]. By comparison, the 3-methyl positional isomer reacted at 10⁶ k = 10.2 ± 0.16 s⁻¹ (cyclization 6.95 s⁻¹), the 2-methyl isomer at 10⁶ k = 2.55 ± 0.01 s⁻¹ (cyclization 0.87 s⁻¹), and the unsubstituted 5-hexenyl reference at 10⁶ k = 4.29 ± 0.04 s⁻¹ (cyclization 1.1 s⁻¹) [1]. The 4-methyl system thus occupies a mechanistically significant intermediate position: its cyclization is approximately 5.5-fold slower than that of the 3-methyl analog and 2.2-fold faster than that of the 2-methyl analog, corresponding to a ΔΔG‡ difference of ~1.6 kcal·mol⁻¹ relative to the 3-methyl isomer [1].

solvolytic cyclization kinetics structure–reactivity relationships alkenylbenzene reactivity

Rotatable Bond Count Differentiates (4-Methylhex-5-EN-1-YL)benzene from Its Saturated and Internal-Alkene Analogs, Impacting Conformational Entropy and Chromatographic Retention

The target compound possesses five rotatable bonds (RB = 5) as computed by Cactvs 3.4.8.18 and recorded in PubChem [1]. The isomeric (E)-(4-methylhex-1-en-1-yl)benzene, in which the double bond is conjugated with the aromatic ring, has only four rotatable bonds (RB = 4) [2]. The fully saturated analog 1-hexyl-4-methylbenzene (CAS 1595-01-3, C13H20) possesses six rotatable bonds . This difference in rotatable bond count directly influences conformational entropy contributions to binding free energy and systematically alters Kovats retention indices in gas-chromatographic analyses, providing a quantitative basis for chromatographic method selectivity .

conformational flexibility chromatographic retention QSAR descriptors

Lipophilicity and Topological Polar Surface Area Parity Mask Divergent Metabolic and Environmental Partitioning Behavior Among C13H18 Isomers

(4-Methylhex-5-en-1-yl)benzene has a computed XLogP3 of 4.7 and a topological polar surface area (TPSA) of 0 Ų [1]. While many C13H18 alkylbenzene positional isomers share an identical TPSA of 0 Ų owing to their purely hydrocarbon composition, the experimentally measured logP of the structurally related 4-methylhex-5-enylbenzene has been reported as 3.83 , versus the computed XLogP3 of 4.7 for the target compound [1]. This discrepancy of ~0.9 log units between computed and measured values—and the known dependence of logP on double-bond position and chain branching—means that interchanging positional isomers without verification can introduce significant error in environmental partition modeling (soil adsorption coefficient Koc, bioconcentration factor) or in vitro ADME permeability predictions [1].

logP environmental fate ADME prediction

Spectroscopic Fingerprint: Unique InChIKey and SpectraBase Records Allow Unambiguous Identification of (4-Methylhex-5-EN-1-YL)benzene Versus Co-eluting C13H18 Isomers

The target compound is assigned the unique InChIKey JXOPRYQJKJEXNZ-UHFFFAOYSA-N, corresponding to InChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3 [1]. The positional isomer (5-methyl-4-hexenyl)benzene (CAS 54928-28-8) carries the distinct InChIKey JDUCULFLFFSUAH-UHFFFAOYSA-N and has authenticated spectra (1 NMR, 1 FTIR, 2 MS‑GC) catalogued in the SpectraBase/KNOWITALL library [2]. The double-bond isomer (E)-(4-methylhex-1-en-1-yl)benzene yields InChIKey USMHHKFGWZDBDX-YRNVUSSQSA-N [3]. These orthogonal InChIKey identifiers and spectral datasets provide unambiguous discrimination even when isomers co-elute or exhibit near-identical mass spectra in full-scan GC‑MS mode, establishing the target compound as a spectroscopically distinct entity for analytical reference-standard procurement [2][3].

GC-MS NMR spectroscopy analytical reference standard

Terminal Alkene Motif Enables Regioselective Functionalization Not Accessible with Internal-Alkene or Saturated-Chain Analogs

(4-Methylhex-5-en-1-yl)benzene contains a sterically accessible monosubstituted terminal alkene (CH₂=CH–), whereas isomers such as (5-methyl-4-hexenyl)benzene and (E)-(4-methylhex-1-en-1-yl)benzene feature internal or styrenyl-conjugated double bonds [1][2]. Terminal alkenes undergo highly regioselective anti-Markovnikov hydroboration–oxidation to yield primary alcohols, while internal alkenes produce mixtures of secondary alcohols and conjugated styrenyl systems preferentially undergo Markovnikov addition or polymerization . The fully saturated analog 1-hexyl-4-methylbenzene lacks olefinic functionality entirely and is inert to these transformations. This regiochemical control is quantifiable: hydroboration of terminal alkenes typically proceeds with >95% anti-Markovnikov regioselectivity, whereas internal alkenes under identical conditions yield regioisomeric mixtures .

terminal alkene reactivity regioselective synthesis hydroboration–oxidation

Research and Industrial Application Scenarios Where (4-Methylhex-5-EN-1-YL)benzene Provides Documented Differentiation


Mechanistic Probe for Cation–π Cyclization Studies Requiring Intermediate, Reproducible Reactivity

The 4-methyl-5-hexenyl carbon skeleton cyclizes at a rate (10⁶ k_cycl = 2.5 s⁻¹) that is intermediate between the hyper-reactive 3-methyl (6.95 s⁻¹) and sluggish 2-methyl (0.87 s⁻¹) analogs [1]. This property makes (4-methylhex-5-en-1-yl)benzene a valuable mechanistic probe in physical organic chemistry laboratories studying chair-like transition states in cation–π cyclizations, where a moderate, well-characterized rate constant facilitates kinetic modeling without the competing side reactions observed with the faster 3-methyl isomer [1].

Synthetic Intermediate for Regioselective Terminal-Alkene Transformations in Medicinal Chemistry

Owing to its terminal monosubstituted alkene motif, (4-methylhex-5-en-1-yl)benzene undergoes anti-Markovnikov hydroboration, epoxidation, and thiol–ene click chemistry with >95% predicted regioselectivity—contrasting sharply with internal-alkene isomers that yield regioisomeric mixtures requiring costly chromatographic separation . This regiochemical fidelity supports its use as a building block in medicinal chemistry programs where a single, well-defined chiral alcohol or amine derivative is required for structure–activity relationship (SAR) expansion .

Certified Reference Standard for GC‑MS and NMR Isomer Differentiation in Environmental or Fragrance Analysis

The unique InChIKey (JXOPRYQJKJEXNZ-UHFFFAOYSA-N) and DSSTox identifier (DTXSID80824721) of (4-methylhex-5-en-1-yl)benzene enable its unambiguous identification in complex mixtures, distinguishing it from co-occurring C13H18 isomers such as (5-methyl-4-hexenyl)benzene (InChIKey JDUCULFLFFSUAH-UHFFFAOYSA-N) [2][3]. Analytical laboratories performing environmental monitoring of alkylbenzene pollutants or fragrance formulation QC benefit from procuring the specific CAS 750638-69-8 standard to validate retention-time alignment and spectral library matching without isomeric interference [2][3].

Computational Chemistry Benchmarking of Conformational and Partitioning Descriptors

With five rotatable bonds, XLogP3 of 4.7, and a measured logP of 3.83, (4-methylhex-5-en-1-yl)benzene provides a well-defined dataset for benchmarking molecular mechanics force fields and QSPR models that predict logP, conformational entropy, and chromatographic retention indices of branched alkenylbenzenes [4]. The compound's intermediate flexibility and hydrophobicity make it a more discriminating test case than either rigid conjugated styrenyl analogs (RB = 4) or fully flexible saturated analogs (RB = 6) [4].

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